molecular formula C10H6N2O4 B1274395 8-Hydroxy-5-nitroquinoline-2-carbaldehyde CAS No. 884497-63-6

8-Hydroxy-5-nitroquinoline-2-carbaldehyde

Cat. No. B1274395
M. Wt: 218.17 g/mol
InChI Key: UPHRIPALSZTGGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Hydroxy-5-nitroquinoline-2-carbaldehyde is a compound that belongs to the quinoline family, characterized by the presence of a nitro group and a hydroxy group on the quinoline ring. The compound is of interest due to its potential applications in various fields, including photolabile protecting groups, coordination chemistry, and as a chemosensor.

Synthesis Analysis

The synthesis of quinolinecarbaldehydes, including derivatives similar to 8-hydroxy-5-nitroquinoline-2-carbaldehyde, has been explored using classical methods such as Reimer-Tiemann, Vilsmeier-Haack, and Duff aldehyde synthesis. These methods have been compared for their efficiency and selectivity in introducing formyl groups at specific positions on the quinoline ring . Additionally, the synthesis of related compounds, such as 8-hydroxyquinoline-2-carbaldehyde-N-methylnitrone, has been reported, which involves the interaction with metal salts to form metal-organic systems .

Molecular Structure Analysis

The molecular structure of quinoline derivatives has been extensively studied using various spectroscopic techniques and computational methods. Single-crystal X-ray diffraction measurements have been used to determine the structures of Schiff base derivatives of quinolinecarbaldehydes . Similarly, the structure of 8-hydroxyquinoline-2-carbaldehyde-N-methylnitrone has been characterized by X-ray diffraction, revealing a coordination environment consisting of oxygen and nitrogen atoms from the ligand .

Chemical Reactions Analysis

Quinolinecarbaldehydes can undergo various chemical reactions, including the formation of Schiff bases and coordination with metal ions. Schiff base derivatives have been prepared from quinoline-5-carbaldehydes and quinoline-7-carbaldehyde, demonstrating the reactivity of the carbonyl group . The coordination chemistry of 8-hydroxyquinoline derivatives has been explored with rare-earth metal(III) ions, showing the ability of these compounds to act as effective ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-hydroxyquinoline derivatives have been characterized using a combination of techniques, including mass spectrometry, FTIR, NMR, and electronic absorption spectroscopy. The electrochemical properties of these compounds have been investigated, revealing a correlation between chemical structure and redox potentials . The photophysical properties have also been studied, with some derivatives showing long-range prototropic tautomerization and serving as models for optically driven molecular switches .

Scientific Research Applications

Application in Physical Chemistry

  • Field : Physical Chemistry
  • Application Summary : 8-Hydroxy-5-nitroquinoline (NO2-QN-OH) is used in the study of photochemistry .
  • Methods of Application : The photochemistry of 8-hydroxy-5-nitroquinoline in acetonitrile is investigated using transient absorption and time-resolved resonance Raman spectroscopies .
  • Results : The Tn state NO2-QN-OH is generated in 0.8 ps via an ultrafast ISC, followed by the IC in 8.5 ps to produce the T1 state. In neat acetonitrile, the T1 state NO2-QN-OH undergoes intramolecular proton transfer and tautomerizes to form T1 state NO2-QNH-O .

Application in Medicinal Chemistry

  • Field : Medicinal Chemistry
  • Application Summary : 8-Hydroxy-5-nitroquinoline (NO2-QN-OH) exhibits a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
  • Methods of Application : The compound is used in the treatment of diseases .
  • Results : A number of prescribed drugs incorporate this group, and numerous 8-HQ-based molecules can be used to develop potent lead compounds with good efficacy and low toxicity .

Application in Crystallography

  • Field : Crystallography
  • Application Summary : 8-Hydroxy-5-nitroquinolinium p-toluene sulfonate (HNT) is used in the study of hydrogen-bonded structures and optical nonlinearities .
  • Methods of Application : Single crystals of HNT were grown by the slow evaporation solution growth technique. The structure was elucidated by single-crystal X-ray diffraction analysis .
  • Results : The crystal belongs to the monoclinic system with the space group C2/c .

Application in Drug Synthesis

  • Field : Medicinal Chemistry
  • Application Summary : 8-Hydroxy-5-nitroquinoline is used in the synthesis of novel CO2-soluble 8-hydroxyquinoline chelating agents .
  • Methods of Application : The compound is used in the synthesis of new drugs .
  • Results : The synthesized drugs have shown potential in various pharmacological properties, including anticancer, antiviral, and antibacterial activities .

Application in Treatment of Urinary Tract Infections

  • Field : Medical Treatment
  • Application Summary : 8-Hydroxy-5-nitroquinoline is an effective drug for the treatment of urinary tract infections due to gram-negative bacilli .
  • Methods of Application : The compound is used in the treatment of urinary tract infections .
  • Results : It has been approved for use in the treatment of diseases, showing its effectiveness against urinary tract infections .

Application in Photochemistry

  • Field : Photochemistry
  • Methods of Application : The photochemistry of 8-hydroxy-5-nitroquinoline in acetonitrile is investigated using transient absorption and time-resolved resonance Raman spectroscopies .
  • Results : By identifying the short-lived intermediates during the photoreaction, it is clear that the Tn state NO2-QN-OH is generated in 0.8 ps via an ultrafast ISC, followed by the IC in 8.5 ps to produce the T1 state .

Safety And Hazards

8-Hydroxy-5-nitroquinoline-2-carbaldehyde is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .

properties

IUPAC Name

8-hydroxy-5-nitroquinoline-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O4/c13-5-6-1-2-7-8(12(15)16)3-4-9(14)10(7)11-6/h1-5,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHRIPALSZTGGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1C=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397565
Record name 8-hydroxy-5-nitroquinoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Hydroxy-5-nitroquinoline-2-carbaldehyde

CAS RN

884497-63-6
Record name 8-hydroxy-5-nitroquinoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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